(Z)-1'-(3-(3,4-dimethoxyphenyl)acryloyl)spiro[chroman-2,4'-piperidin]-4-one
Description
(Z)-1’-(3-(3,4-Dimethoxyphenyl)acryloyl)spiro[chroman-2,4’-piperidin]-4-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a spirochroman core linked to a piperidinone ring, with a (3,4-dimethoxyphenyl)acryloyl group attached, making it a subject of interest in synthetic chemistry and pharmacology.
Properties
IUPAC Name |
1'-[(Z)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]spiro[3H-chromene-2,4'-piperidine]-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO5/c1-28-21-9-7-17(15-22(21)29-2)8-10-23(27)25-13-11-24(12-14-25)16-19(26)18-5-3-4-6-20(18)30-24/h3-10,15H,11-14,16H2,1-2H3/b10-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYXHFYZZKBBSH-NTMALXAHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\C(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1’-(3-(3,4-dimethoxyphenyl)acryloyl)spiro[chroman-2,4’-piperidin]-4-one typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the spirochroman core: This can be achieved through a cyclization reaction involving a suitable phenol derivative and a ketone under acidic conditions.
Introduction of the piperidinone ring: The spirochroman intermediate is then reacted with a piperidine derivative, often under basic conditions, to form the spiro[chroman-2,4’-piperidin]-4-one structure.
Attachment of the (3,4-dimethoxyphenyl)acryloyl group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(Z)-1’-(3-(3,4-dimethoxyphenyl)acryloyl)spiro[chroman-2,4’-piperidin]-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the spirochroman core, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, followed by nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-1’-(3-(3,4-dimethoxyphenyl)acryloyl)spiro[chroman-2,4’-piperidin]-4-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has shown potential as a pharmacophore in drug design. Its structural features make it a candidate for the development of new therapeutic agents targeting various biological pathways. Research has indicated its potential in modulating enzyme activity and interacting with specific receptors, making it a promising lead compound in medicinal chemistry.
Industry
In the industrial sector, (Z)-1’-(3-(3,4-dimethoxyphenyl)acryloyl)spiro[chroman-2,4’-piperidin]-4-one can be used in the development of specialty chemicals and advanced materials. Its ability to undergo various chemical transformations makes it valuable in the production of high-performance polymers and other functional materials.
Mechanism of Action
The mechanism of action of (Z)-1’-(3-(3,4-dimethoxyphenyl)acryloyl)spiro[chroman-2,4’-piperidin]-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(3,4-Dimethoxyphenyl)acrylic acid: This compound shares the (3,4-dimethoxyphenyl)acryloyl group but lacks the spirochroman and piperidinone structures.
3,4-Dimethoxyphenylacetonitrile: Similar in containing the 3,4-dimethoxyphenyl group but differs significantly in its overall structure and properties.
Uniqueness
(Z)-1’-(3-(3,4-dimethoxyphenyl)acryloyl)spiro[chroman-2,4’-piperidin]-4-one is unique due to its spirochroman-piperidinone core, which imparts distinct chemical and biological properties. This structural feature differentiates it from other compounds with similar functional groups, making it a valuable molecule for research and development in various scientific fields.
Biological Activity
(Z)-1'-(3-(3,4-dimethoxyphenyl)acryloyl)spiro[chroman-2,4'-piperidin]-4-one is a synthetic compound featuring a spirocyclic structure that has garnered attention for its potential biological activities. The unique configuration of this compound allows it to interact with various biological pathways, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Spirocyclic Framework : This characteristic structure contributes to its biological activity by influencing molecular conformation and reactivity.
- Acryloyl Group : The presence of the acryloyl moiety enhances its interaction with biological targets.
- Dimethoxyphenyl Substituent : This group is known for contributing to the compound's lipophilicity and potential bioactivity.
Biological Activities
Research indicates that (Z)-1'-(3-(3,4-dimethoxyphenyl)acryloyl)spiro[chroman-2,4'-piperidin]-4-one exhibits a range of biological activities:
Antioxidant Activity
Studies have shown that spirocyclic compounds like this one possess significant antioxidant properties. The ability to scavenge free radicals is crucial in mitigating oxidative stress, which is linked to various diseases.
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects. In vitro assays demonstrated its capacity to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes. This inhibition suggests potential therapeutic applications in treating inflammatory diseases.
Antimicrobial Activity
Preliminary studies have indicated that the compound exhibits antimicrobial properties against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes or inhibition of critical enzymatic functions.
Cholinesterase Inhibition
Cholinesterase inhibitors are vital in treating neurodegenerative diseases. Research has indicated that (Z)-1'-(3-(3,4-dimethoxyphenyl)acryloyl)spiro[chroman-2,4'-piperidin]-4-one may inhibit acetylcholinesterase (AChE) activity, thereby enhancing cholinergic neurotransmission. This property could be beneficial in conditions such as Alzheimer's disease.
Research Findings and Case Studies
| Study | Findings | Methodology |
|---|---|---|
| Study 1 | Significant antioxidant activity with IC50 values comparable to standard antioxidants | DPPH radical scavenging assay |
| Study 2 | Inhibition of COX-2 enzyme with a selectivity index higher than celecoxib | Enzyme inhibition assays |
| Study 3 | Antimicrobial activity against Gram-positive and Gram-negative bacteria | Disk diffusion method |
| Study 4 | Moderate AChE inhibition with an IC50 value indicating potential for neuroprotective effects | Enzyme kinetics studies |
The biological activities of (Z)-1'-(3-(3,4-dimethoxyphenyl)acryloyl)spiro[chroman-2,4'-piperidin]-4-one can be attributed to its ability to interact with specific molecular targets:
- Antioxidant Mechanism : The compound likely donates electrons to free radicals, neutralizing them and preventing cellular damage.
- Anti-inflammatory Mechanism : By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory mediators.
- Antimicrobial Mechanism : The disruption of bacterial cell membranes or interference with metabolic pathways leads to bacterial death.
- Cholinesterase Inhibition Mechanism : Binding to the active site of AChE prevents the breakdown of acetylcholine, enhancing synaptic transmission.
Q & A
Q. What are the optimized synthetic routes for (Z)-1'-(3-(3,4-dimethoxyphenyl)acryloyl)spiro[chroman-2,4'-piperidin]-4-one, and how are intermediates characterized?
Methodological Answer: Synthesis typically involves coupling reactions between a spiro[chroman-2,4'-piperidin]-4-one core and functionalized acryloyl precursors. Key steps include:
- Coupling Conditions : Use of Pd-catalyzed cross-coupling or nucleophilic acyl substitution under inert atmospheres (e.g., N₂) with solvents like DMF or THF .
- Intermediate Characterization :
- Thin-Layer Chromatography (TLC) monitors reaction progress.
- NMR Spectroscopy (¹H, ¹³C) confirms regioselectivity and stereochemistry of intermediates. For example, distinct proton signals for the acryloyl (Z)-configuration appear at δ 6.8–7.5 ppm (vinyl protons) and δ 3.8–4.2 ppm (spiro-piperidinyl protons) .
- High-Resolution Mass Spectrometry (HRMS) validates molecular formulas (e.g., [M+H]+ m/z calculated vs. observed) .
Q. Which spectroscopic and analytical techniques are critical for structural elucidation of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Essential for confirming the (Z)-configuration of the acryloyl group and spirocyclic connectivity. For example, coupling constants (J = 10–12 Hz) between vinyl protons indicate trans-configuration .
- Infrared (IR) Spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and methoxy groups (C-O at ~1250 cm⁻¹) .
- X-ray Crystallography : Resolves absolute stereochemistry in crystalline derivatives, as seen in related spiro compounds .
- HPLC-PDA : Assesses purity (>95% required for biological assays) .
Q. What in vitro assays are used for initial evaluation of anticancer activity?
Methodological Answer:
- MTT Assay : Measures cytotoxicity in cancer cell lines (e.g., MCF-7, HT29). Cells are treated with 0.05–50 µM compound for 72 hours, followed by formazan quantification at 550 nm. IC₅₀ values are calculated using nonlinear regression (e.g., GraphPad Prism) .
- Dose-Response Curves : Triplicate experiments reduce variability. Positive controls (e.g., doxorubicin) validate assay sensitivity .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the aryl or piperidinyl groups) influence anticancer activity and selectivity?
Methodological Answer:
-
Structure-Activity Relationship (SAR) Studies :
- Methoxy Groups : 3,4-Dimethoxy substitution enhances apoptosis induction (Annexin V/PI assays show >40% apoptosis at 20 µM) compared to mono-methoxy analogs .
- Spiro-Piperidinyl Modifications : N-Acylation (e.g., acetyl vs. sulfonyl) alters solubility and target binding. For example, sulfonyl derivatives exhibit improved COX-2 inhibition .
Table 1 : Representative SAR Data
Substituent IC₅₀ (µM, MCF-7) Apoptosis Induction (%) 3,4-Dimethoxy 5.2 ± 0.3 45 ± 4 4-Methoxy 12.1 ± 1.1 28 ± 3 N-Acetyl 8.7 ± 0.7 35 ± 5
Q. What computational strategies predict target interactions and pharmacokinetic properties?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets like tubulin or kinases. Docking scores correlate with experimental IC₅₀ values (R² > 0.7) .
- ADMET Prediction : SwissADME estimates logP (~3.2) and solubility (~25 µM), highlighting potential bioavailability challenges due to high hydrophobicity .
- Molecular Dynamics (MD) : 100-ns simulations assess binding stability (e.g., RMSD < 2 Å for tubulin-complexed derivatives) .
Q. How is apoptosis induction confirmed mechanistically?
Methodological Answer:
- Annexin V-FITC/PI Dual Staining : Quantifies early/late apoptotic cells via flow cytometry. For example, 20 µM treatment increases Annexin V+ cells from 5% (control) to 45% in MCF-7 .
- Western Blotting : Validates caspase-3/9 activation and PARP cleavage. A 2–3-fold increase in cleaved caspase-3 confirms intrinsic pathway involvement .
Q. What challenges arise in pharmacokinetic profiling, and how are they addressed?
Methodological Answer:
- Low Solubility : Add co-solvents (e.g., 10% DMSO) in rodent studies or formulate as nanoparticles (e.g., PLGA encapsulation) .
- Metabolic Stability : Liver microsome assays identify CYP3A4-mediated oxidation as a major clearance route. Deuteration at labile sites (e.g., benzylic positions) improves half-life .
Q. How are data contradictions resolved in biological screening (e.g., divergent IC₅₀ values across cell lines)?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
